N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Chemical Properties
Research on related compounds highlights innovative synthetic routes and chemical properties. For instance, a study discusses the preparation of spiro-fused β-lactam oxadiazoline, leading to benzo-fused oxapenem derivatives through thermolysis, showcasing a method for creating complex structures involving oxadiazole and β-lactam rings (Couture & Warkentin, 1998). Similarly, the versatility of dibenzothiazolyl disulfide in synthesizing β-lactams offers a pathway to explore azetidinones synthesis, potentially applicable to derivatives of the target compound (Sharma & Kanwar, 2004).
Potential Biological Activities
Compounds with similar structural features have demonstrated a range of biological activities, suggesting potential research applications of the target compound in antimicrobial and enzyme inhibition studies. For example, novel β-lactams containing azetidine-2-ones have been synthesized and shown to exhibit antibacterial activity against various microorganisms, indicating the therapeutic potential of azetidine-containing compounds (Parvez et al., 2010). Furthermore, compounds incorporating oxadiazole and acetamide groups have been evaluated for their antimicrobial properties, supported by molecular docking and BSA binding studies, highlighting their role in drug discovery and pharmaceutical research (Virk et al., 2023).
Structural Insights and SAR
The structure-activity relationship (SAR) of compounds containing benzodioxane and acetamide moieties, as in the target compound, provides insights into their potential biological mechanisms. Studies synthesizing new derivatives with these moieties have investigated their enzyme inhibitory potential, offering a foundation for understanding how structural variations influence biological activity (Abbasi et al., 2019).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-10-17-16(24-19-10)11-7-20(8-11)9-15(21)18-12-2-3-13-14(6-12)23-5-4-22-13/h2-3,6,11H,4-5,7-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUDAKKTAVLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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